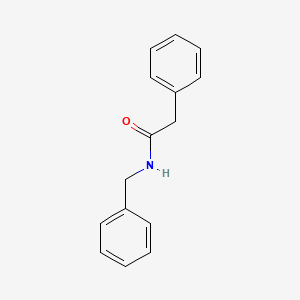

N-Benzyl-2-phenylacetamid

Übersicht

Beschreibung

N-Benzyl-2-phenylacetamide is a chemical compound with the linear formula C15H15NO . It is a part of a collection of rare and unique chemicals .

Synthesis Analysis

N-Benzyl-2-phenylacetamide can be synthesized by alkylation with benzyl chloride in the presence of powdered potassium hydroxide under microwave irradiation in a solvent-free system . The reactions can also be performed in the presence of phase-transfer catalysts .Molecular Structure Analysis

The molecular weight of N-Benzyl-2-phenylacetamide is 225.293 . The IUPAC Standard InChIKey is BISSQVWYQNHTIH-UHFFFAOYSA-N .Chemical Reactions Analysis

In the benzylation reaction of N-Benzyl-2-phenylacetamide, the formation of N-, O- and C-products of alkylation was followed by gas chromatography . The N-product was found to be the main product under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

N-Benzyl-2-phenylacetamid wird in der chemischen Synthese verwendet . Es gehört zur Sammlung seltener und einzigartiger Chemikalien, die von Sigma-Aldrich für Forscher in der frühen Entdeckung bereitgestellt werden .

Forschung in den Biowissenschaften

Diese Verbindung wird in verschiedenen Forschungsbereichen eingesetzt, darunter die Biowissenschaften . Die Forschung in den Biowissenschaften umfasst häufig die Untersuchung biologischer Systeme, um die Funktion von Lebensprozessen zu verstehen.

Forschung in der Materialwissenschaft

This compound wird auch in der Materialwissenschaftlichen Forschung eingesetzt . Die Materialwissenschaft befasst sich mit der Untersuchung der Eigenschaften und Anwendungen von Baumaterialien oder Fertigungsprodukten (wie Keramiken, Metallen, Polymeren und Verbundwerkstoffen).

Chromatographie

Chromatographie ist eine Labortechnik zur Trennung eines Gemisches. This compound wird in der Forschung im Zusammenhang mit der Chromatographie eingesetzt .

Analytische Forschung

Diese Verbindung wird in der Analytischen Forschung eingesetzt . Analytische Forschung ist eine bestimmte Art von Forschung, die kritisches Denken und die Bewertung von Fakten und Informationen im Zusammenhang mit der durchgeführten Forschung beinhaltet.

Potenzielle halluzinogene Eigenschaften

Eine Studie legt nahe, dass this compound halluzinogene Eigenschaften haben könnte . Die künstliche Intelligenz-gesteuerte Phänotypisierung unterstützt die Assoziation mehrerer Verbindungen mit NMDA-Antagonisten und/oder MDMA und unterstützt damit ihre potenziellen halluzinogenen Eigenschaften .

Safety and Hazards

Wirkmechanismus

Target of Action

N-Benzyl-2-phenylacetamide is a complex compound that interacts with multiple targets in the body. The primary targets of this compound are the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Therefore, they constitute targets in the palliative treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by N-Benzyl-2-phenylacetamide is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This increase enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive processes .

Pharmacokinetics

The compound’s molecular weight of 2252857 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of AChE and BChE by N-Benzyl-2-phenylacetamide leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This enhancement can lead to improved cognitive function, making the compound potentially useful in the treatment of Alzheimer’s disease . Additionally, some derivatives of N-Benzyl-2-phenylethylamine have been associated with NMDA antagonists and/or MDMA, suggesting potential hallucinogenic-like properties .

Eigenschaften

IUPAC Name |

N-benzyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKRCGUDZGKAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298901 | |

| Record name | N-Benzyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7500-45-0 | |

| Record name | NSC401671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126857 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

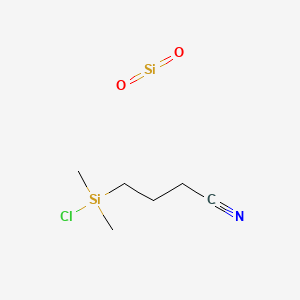

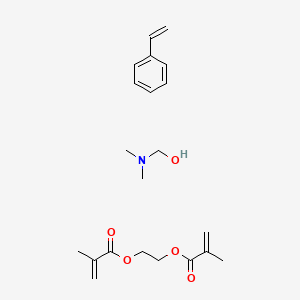

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

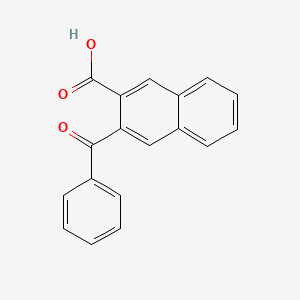

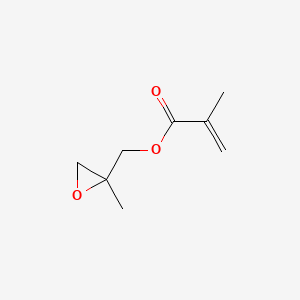

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1617402.png)